

Fak-IN-14: A Technical Guide to its Downstream Signaling Pathways

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Compound of Interest

Compound Name: *Fak-IN-14*

Cat. No.: *B12378802*

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Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction downstream of integrins and growth factor receptors. Its involvement in fundamental cellular processes such as proliferation, survival, migration, and angiogenesis has positioned it as a critical target in cancer therapy. **Fak-IN-14** is a potent and selective inhibitor of FAK, targeting its autophosphorylation at Tyrosine 397 (Y397), a key step in FAK activation. This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by **Fak-IN-14**, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular cascades involved.

Core Mechanism of Action of Fak-IN-14

Fak-IN-14 acts as a competitive inhibitor at the ATP-binding pocket of the FAK kinase domain. This binding prevents the autophosphorylation of FAK at Y397, which is the primary mechanism of its activation. The inhibition of this initial step abrogates the recruitment of Src family kinases and the subsequent phosphorylation of other tyrosine residues on FAK, effectively shutting down its kinase activity. This leads to the disruption of the FAK signaling platform and the attenuation of its downstream effects.

Data Presentation: Quantitative Effects of FAK Inhibition

The following tables summarize the quantitative data on the effects of FAK inhibition on key cellular processes and signaling pathways. The data is compiled from studies using **Fak-IN-14** (also known as FAK Inhibitor 14 or Y15) and other closely related FAK inhibitors.

Table 1: Inhibition of FAK Phosphorylation and Cell Viability

Cell Line	Inhibitor	Concentration (μM)	Inhibition of p-FAK (Y397)	Reduction in Cell Viability	Citation(s)
Panc-1 (Pancreatic)	Y15	10	Significant	~25% (48h)	[1]
Panc-1 (Pancreatic)	Y15	50	Complete	~32% detachment (48h)	[1]
H1299 (Lung)	Y15	5	Time-dependent decrease	Significant	[2]
Thyroid Cancer Lines	Y15	3-50	Dose-dependent decrease	Dose-dependent decrease	[3]
GI-NET Cell Lines	Y15	10	-	Significant reduction	[4]

Note: The specific percentage of inhibition can vary depending on the experimental conditions and cell line.

Table 2: Downstream Signaling Pathway Modulation by FAK Inhibition

Cell Line	Inhibitor	Concentration (μM)	Effect on p-Akt (S473)	Effect on p-ERK1/2	Citation(s)
H1299 (Lung)	Y15	5	Time-dependent decrease	-	[2]
Panc-1 (Pancreatic)	Y15	Dose-dependent	-	Dose-dependent decrease	[5]
Lung Cancer Lines	PF-573228	10	Attenuated increase	Prevents increase	[6][7]
GI-NET Cell Lines	Y15	-	-	Decreased levels	[4]

Table 3: Induction of Apoptosis by FAK Inhibition

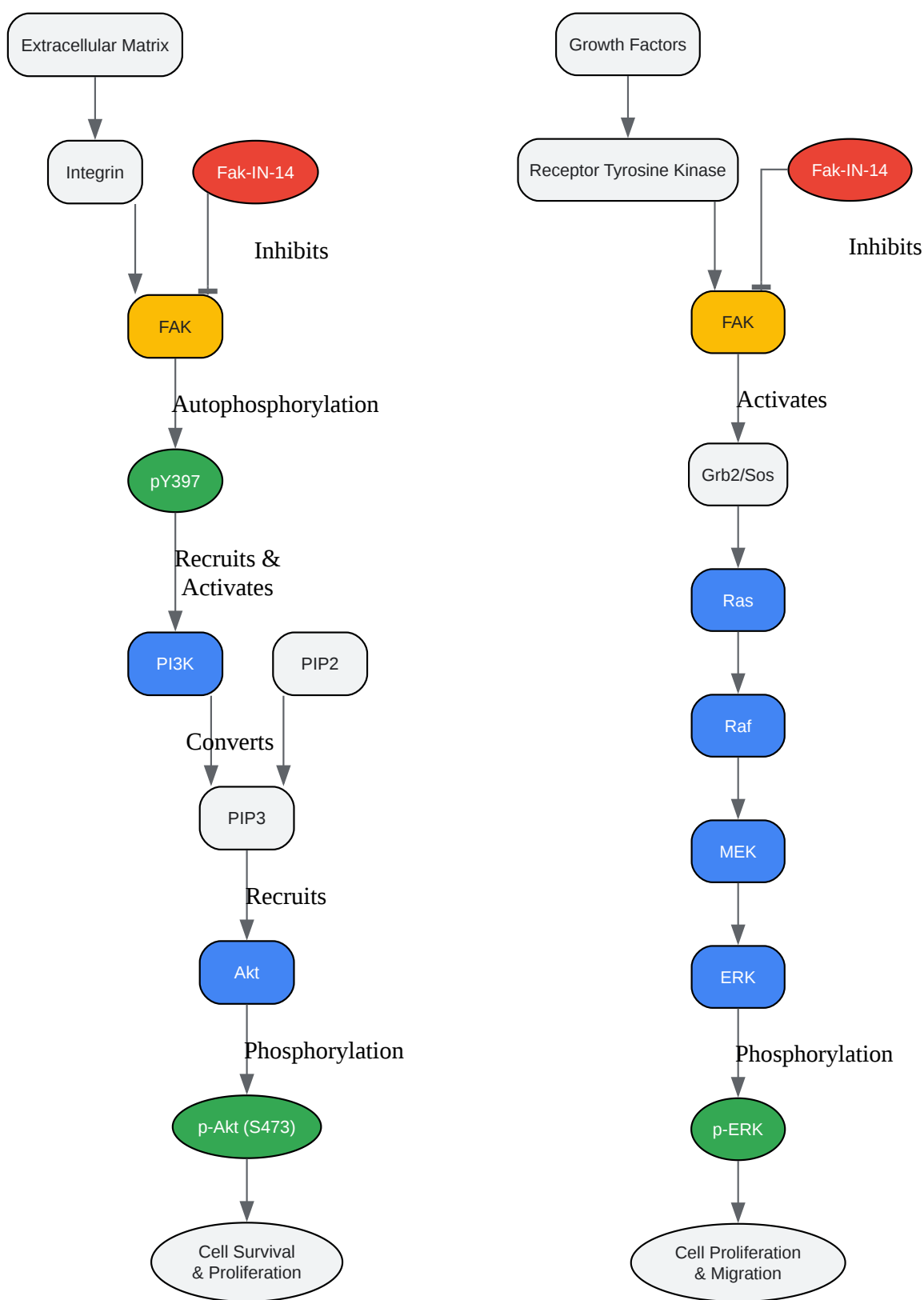
Cell Line	Inhibitor	Concentration (μM)	Apoptosis Induction	Method	Citation(s)
Panc-1 (Pancreatic)	Y15	50	No significant apoptosis, increased necrosis	Hoechst, Trypan Blue	[1]
Thyroid Cancer Lines	Y15	Dose-dependent	Increased necrosis	-	[3][8]
H1299 (Lung)	Y15	5	Increased cleaved PARP and caspase-3	Western Blot	[2]
GI-NET Cell Lines	Y15	-	Increased caspase 3/7 activity	Caspase-Glo Assay	[4]

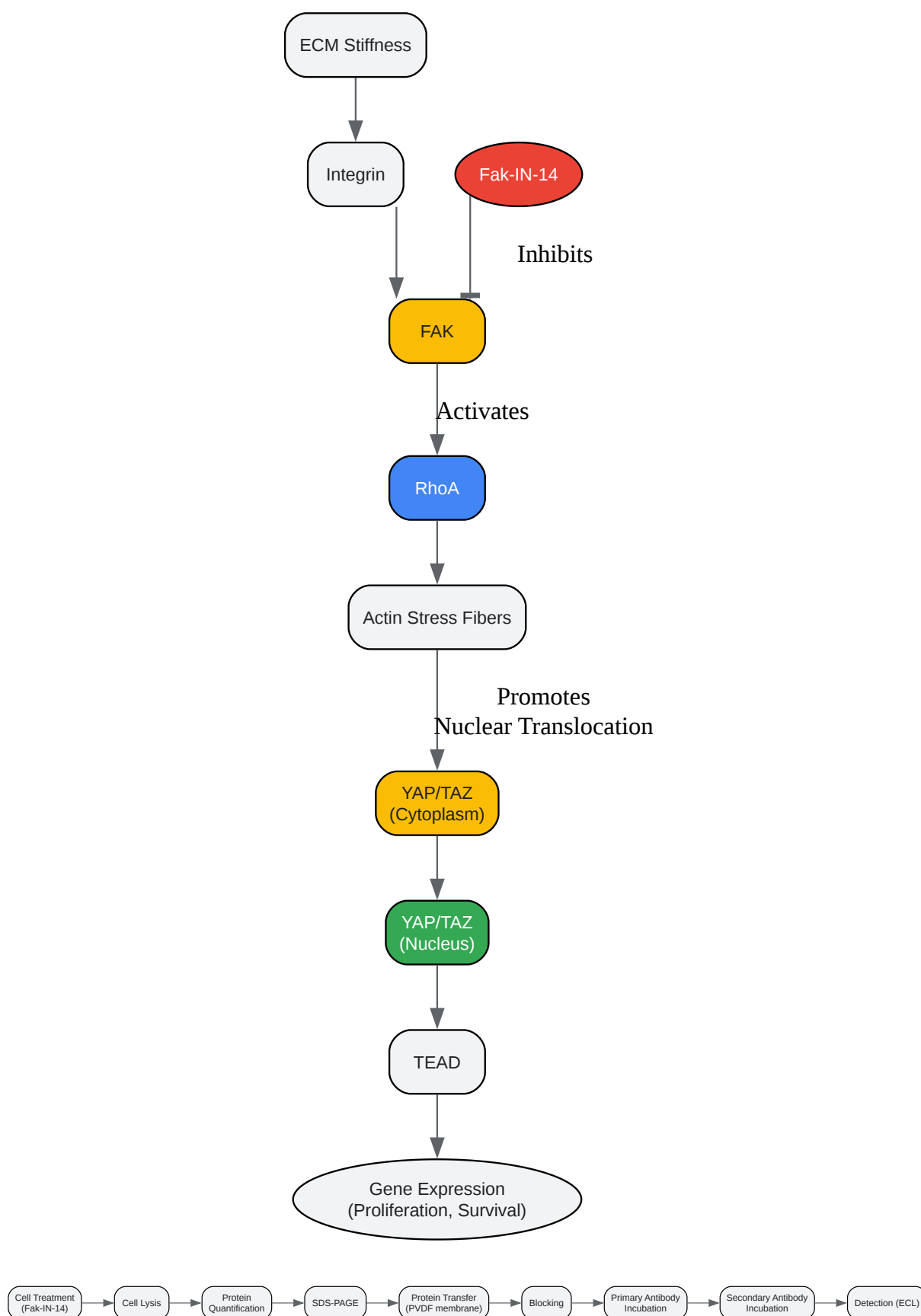
Core Downstream Signaling Pathways

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of FAK that promotes cell survival, proliferation, and growth. FAK, upon activation, can interact with the p85 subunit of PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent activation of Akt.

- Effect of **Fak-IN-14**: By inhibiting FAK autophosphorylation, **Fak-IN-14** prevents the recruitment and activation of PI3K. This leads to a dose-dependent decrease in the phosphorylation of Akt at Serine 473 (p-Akt S473), a key marker of its activation[2]. The inhibition of the FAK/PI3K/Akt axis is a primary mechanism through which **Fak-IN-14** induces apoptosis and inhibits cell proliferation.





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